
2-Chloro-5-(2,3-difluorobenzoyl)pyridine
描述
2-Chloro-5-(2,3-difluorobenzoyl)pyridine is a chemical compound used in laboratory settings . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 2,3-difluorobenzoyl group attached to it . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.科学研究应用
Pharmaceutical Development
2-Chloro-5-(2,3-difluorobenzoyl)pyridine is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways, potentially leading to the development of new medications for treating diseases such as cancer and neurological disorders .
Agricultural Chemicals
This compound is also utilized in the creation of agrochemicals, particularly herbicides and pesticides. Its ability to disrupt specific biochemical processes in plants and pests makes it a valuable component in formulations designed to protect crops from damage and increase agricultural productivity .
Material Science
In material science, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine can be used in the synthesis of advanced polymers and resins. These materials often exhibit enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications in various industries .
Chemical Research
The compound serves as a reagent in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity and functional groups make it a useful tool for chemists exploring new chemical transformations and pathways .
Environmental Science
In environmental science, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is studied for its potential impact on ecosystems and its role in the degradation of pollutants. Research in this area focuses on understanding how this compound interacts with environmental factors and its potential use in bioremediation efforts .
Biochemical Studies
The compound is used in biochemical studies to investigate enzyme interactions and protein binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the function and regulation of biological molecules .
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-5-(2,3-difluorobenzoyl)pyridine is explored for its potential as a lead compound in drug discovery. Researchers modify its structure to enhance its pharmacological properties, aiming to develop new therapeutic agents with improved efficacy and safety profiles .
Synthetic Organic Chemistry
This compound is valuable in synthetic organic chemistry for the construction of complex organic molecules. Its versatility and reactivity make it a key intermediate in the synthesis of a wide range of organic compounds, facilitating the development of new chemical entities with diverse applications .
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-10-5-4-7(6-16-10)12(17)8-2-1-3-9(14)11(8)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQEBYKLNEXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-difluorobenzoyl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

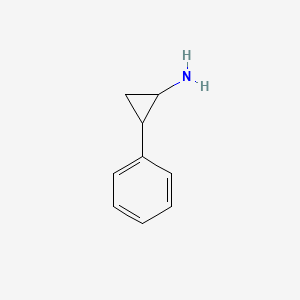


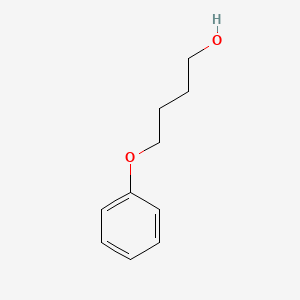


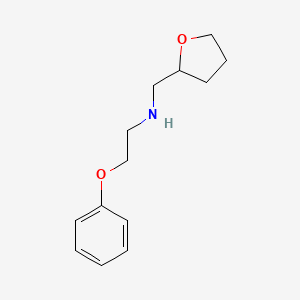
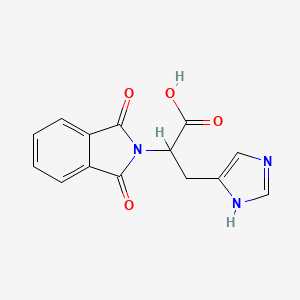
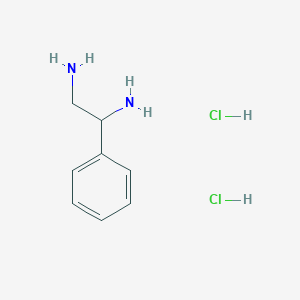
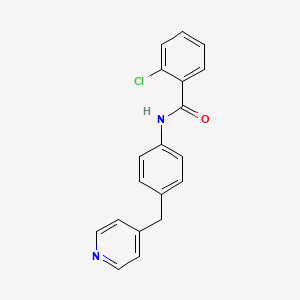
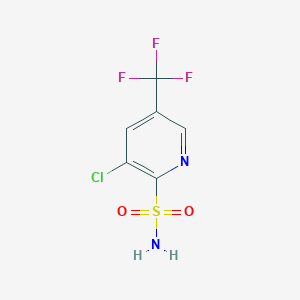
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)

